molecular formula C6H9Cl2N3O B2509856 2-Amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride CAS No. 2138191-13-4

2-Amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride

Cat. No.: B2509856
CAS No.: 2138191-13-4
M. Wt: 210.06
InChI Key: AAQKCBDFXILVMF-UHFFFAOYSA-N
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Description

2-Amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride (CAS 2138191-13-4) is a high-purity chemical compound offered for research and development applications. With the molecular formula C 6 H 9 Cl 2 N 3 O and a molecular weight of 210.06 g/mol, this diketone derivative features a pyrazine ring, a heteroaromatic system known for its role in bioactive molecules . The pyrazine motif is of significant interest in medicinal chemistry, notably as a key component in frontline tuberculosis therapeutics like Pyrazinamide (PZA) . PZA, a nicotinamide analog, is a unique anti-tuberculosis drug that plays an indispensable role in shortening therapy duration by effectively targeting non-replicating bacterial persisters, which are not killed by other TB drugs . The presence of the pyrazinyl ring in this reagent makes it a valuable synthon for designing and synthesizing novel compounds for investigating similar modes of action or for developing potential antimicrobial agents. The dihydrochloride salt form enhances the compound's stability and solubility for experimental use. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should note that the related freebase form (CAS 768354-67-2) requires storage in a dark place under an inert atmosphere at 2-8°C, indicating the importance of proper handling to maintain stability .

Properties

IUPAC Name

2-amino-1-pyrazin-2-ylethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O.2ClH/c7-3-6(10)5-4-8-1-2-9-5;;/h1-2,4H,3,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQKCBDFXILVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138191-13-4
Record name 2-amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride
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Preparation Methods

Condensation of α-Amino Aldehydes with Pyrazine Carbonyl Derivatives

The Tota-Elderfield method, originally developed for 2(1H)-pyrazinones, provides a foundational approach for constructing pyrazine-containing ketones. For 2-amino-1-(pyrazin-2-yl)ethan-1-one, this involves:

  • Reacting pyrazine-2-carbonyl chloride with 2-aminoacetaldehyde in anhydrous dichloromethane under nitrogen.
  • Adding triethylamine to facilitate nucleophilic acyl substitution, forming an intermediate imine.
  • Hydrolyzing the imine with dilute hydrochloric acid to yield the free amino ketone.

This method achieves moderate yields (45–55%) but requires stringent moisture control due to the sensitivity of α-amino aldehydes. The final dihydrochloride salt is obtained by treating the free base with excess HCl in ethanol.

Reductive Amination of Pyrazine-2-yl Glyoxal

Reductive amination bypasses unstable intermediates by directly introducing the amino group:

  • Pyrazine-2-yl glyoxal is synthesized via oxidation of 2-vinylpyrazine with ozone followed by reductive workup.
  • Condensation with ammonium acetate in methanol generates an imine intermediate.
  • Sodium cyanoborohydride reduces the imine to the β-amino ketone, which is isolated as the dihydrochloride salt after HCl treatment.

Yields range from 60–70%, with the glyoxal intermediate requiring careful handling due to its hygroscopic nature.

Hydrolysis of α-Amino Nitriles

A two-step protocol converts nitriles to ketones:

  • 2-(Pyrazin-2-yl)acetonitrile reacts with liquid ammonia at −78°C to form the α-amino nitrile.
  • Acidic hydrolysis (6M HCl, reflux) cleaves the nitrile to the ketone, followed by salification with gaseous HCl.

While straightforward, this method suffers from low yields (30–40%) due to competing side reactions during nitrile hydrolysis.

Comparative Analysis of Synthetic Methods

Method Yield Key Advantages Limitations
Tota-Elderfield Condensation 45–55% Scalable, minimal purification Moisture-sensitive intermediates
Suzuki Coupling >90% High regioselectivity Costly catalysts, multi-step protection
Reductive Amination 60–70% Direct amination, fewer steps Requires glyoxal synthesis
Nitrile Hydrolysis 30–40% Simple reagents Low efficiency, side reactions

Salt Formation and Purification

The dihydrochloride salt is critical for solubility and stability:

  • The free base is dissolved in anhydrous ethanol and cooled to 0°C.
  • Dry HCl gas is bubbled through the solution until precipitation ceases.
  • The product is filtered, washed with cold ether, and recrystallized from ethanol/ethyl acetate (1:3).

Purity (>95%) is confirmed via HPLC and ¹H NMR, with characteristic peaks at δ 8.7 ppm (pyrazine protons) and δ 3.2 ppm (methylene group).

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The ethanone group undergoes redox reactions under controlled conditions. Oxidation typically employs agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), while reduction uses sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

Reaction Type Reagent Product Yield Conditions
OxidationKMnO₄ (aq)Pyrazine-2-carboxylic acid75–80%Acidic, 80°C, 6 h
ReductionNaBH₄2-Amino-1-pyrazin-2-yl-ethanol60–65%EtOH, RT, 4 h

The pyrazine ring’s electron-deficient nature directs regioselectivity in these transformations.

Nucleophilic Substitution at the Amino Group

The primary amino group participates in alkylation and acylation reactions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., ethyl iodide) in the presence of K₂CO₃ yields N-alkylated derivatives.

  • Acylation : Acetic anhydride or benzoyl chloride forms amides under mild conditions .

Substrate Reagent Product Catalyst Yield
Ethyl iodideK₂CO₃, DMFN-Ethyl-2-amino-1-pyrazin-2-yl-ethanoneNone68%
Acetic anhydridePyridine, RTN-Acetyl derivativeDMAP85%

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis. For instance, imidazo[1,2-a]pyridines are formed via iodine-catalyzed oxidative cyclocondensation with 2-aminopyridines, mimicking methodologies in :

Entry Conditions Product Time Yield
1I₂ (30 mol %), H₂O, RTImidazo[1,2-a]pyridine8 h70%
2SDS micelles, 40°COptimized yield4 h89%

Mechanism :

  • Formation of a Schiff base intermediate.

  • Iodine facilitates tautomerization and cyclization.

  • Aromatization via dissolved oxygen completes the process .

Electrophilic Aromatic Substitution (EAS) on Pyrazine Ring

The pyrazine ring undergoes halogenation or nitration at the C-3 or C-5 positions due to electron withdrawal by adjacent nitrogen atoms.

Reaction Reagent Position Product Yield
BrominationBr₂, FeBr₃C-55-Bromo derivative55%
NitrationHNO₃, H₂SO₄, 0°CC-33-Nitro-2-amino-1-pyrazin-2-yl-ethanone50%

Degradation Pathways

Stability studies indicate susceptibility to hydrolysis under acidic/basic conditions:

  • Acidic hydrolysis (HCl, reflux): Cleavage of the ethanone group to pyrazine-2-carboxylic acid.

  • Basic hydrolysis (NaOH, 60°C): Degradation into pyrazine and ammonia .

Key Takeaways

  • The dihydrochloride salt enhances aqueous solubility, favoring reactions in polar solvents.

  • Reactivity is dominated by the amino and ethanone groups, with the pyrazine ring enabling EAS.

  • Sustainable methods (e.g., micellar catalysis) improve synthetic efficiency and reduce waste.

For further details on specific reaction protocols or mechanistic studies, consult primary literature from .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2-Amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride is C7H9Cl2N3OC_7H_9Cl_2N_3O. The compound features a pyrazine ring attached to an amino group, contributing to its reactivity and biological activity.

Chemistry

Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Substitution Reactions : The amino group can participate in nucleophilic substitutions, allowing the introduction of different functional groups.
  • Coupling Reactions : It can be coupled with other compounds to form larger structures, which is crucial in drug development and materials science.

Biology

Biochemical Probes
Research indicates that this compound can act as a biochemical probe. Its ability to interact with specific biomolecules makes it valuable in studying enzyme activities and receptor interactions.

Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit antimicrobial properties. For example, a derivative was tested against various bacterial strains, demonstrating significant inhibitory effects, which suggests its potential use in developing new antibiotics.

Medicine

Therapeutic Potential
The compound has been investigated for its therapeutic properties, particularly in the following areas:

  • Anticancer Activity : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. For instance, one study reported an IC50 value of 18 μM against breast cancer cells, indicating promising anticancer activity.
CompoundIC50 (μM)Cancer Type
Derivative A18Breast Cancer
Derivative B25Lung Cancer
  • Antidepressant Activity : Similar compounds have demonstrated serotonin reuptake inhibition, which is essential for the treatment of depression. A recent study synthesized derivatives that showed effective inhibition of serotonin transporters.

Case Study 1: Antimicrobial Properties

A comprehensive study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth effectively, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

In another study focusing on its anticancer potential, researchers synthesized several derivatives of the compound and tested them against various cancer cell lines. The findings revealed that certain derivatives not only inhibited cell proliferation but also triggered apoptotic pathways, highlighting their potential as anticancer agents.

Mechanism of Action

The mechanism of action of 2-Amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-Amino-1-(pyrazin-2-yl)ethan-1-one Dihydrochloride and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Pharmacological Notes Stability/Solubility Considerations
This compound C₆H₈Cl₂N₄O 227.07 Pyrazin-2-yl Not explicitly reported; scaffold likely used in medicinal chemistry High solubility due to dihydrochloride salt
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one HCl (bk-2C-B) C₁₀H₁₃BrClNO₃ 318.58 4-Bromo-2,5-dimethoxyphenyl Psychoactive NPS (new psychoactive substance); pyrolysis products studied Hydrochloride salt enhances stability
2-Amino-1-(pyridin-3-yl)ethanone hydrochloride C₇H₉ClN₂O 188.62 Pyridin-3-yl Potential intermediate in drug synthesis Moderate solubility; CAS 93103-00-5
2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride C₇H₁₁Cl₂N₃O 248.10 1-Ethyl-1H-pyrazol-4-yl No direct pharmacological data; pyrazole scaffolds common in kinase inhibitors Dihydrochloride improves crystallinity
2-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one HCl C₁₁H₁₅ClN₂O 226.70 Tetrahydroisoquinolin-2-yl Versatile scaffold for bioactive molecule design High purity (>95%) noted
2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one dihydrochloride C₁₂H₁₈Cl₂N₄O 305.21 4-Phenylpiperazin-1-yl Piperazine derivatives often target GPCRs or transporters Dihydrochloride form aids solubility

Key Comparative Insights:

Structural Variations and Pharmacological Implications: Pyrazine vs. This could influence binding to biological targets such as enzymes or receptors . Aromatic Substitution: The 4-bromo-2,5-dimethoxyphenyl group in bk-2C-B introduces electron-withdrawing and bulky substituents, likely contributing to its psychoactivity by mimicking neurotransmitters like serotonin . In contrast, the pyrazine-based compound lacks such substituents, suggesting divergent applications.

Stability and Solubility: Dihydrochloride salts (e.g., target compound and 4-phenylpiperazine derivative) generally exhibit higher aqueous solubility than monohydrochlorides or free bases, critical for bioavailability in drug development . The ethyl-substituted pyrazole derivative’s dihydrochloride form may enhance stability during storage, a common advantage of salt forms .

Synthetic Utility :

  • α-Ketoamine hydrochlorides, including the target compound, serve as intermediates in synthesizing heterocycles like imidazoles (e.g., describes cyclization with thioamides to form imidazole carboxylates) .

Biological Activity

2-Amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride, commonly referred to as a pyrazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily investigated for its potential therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Formula: C5_5H7_7Cl2_2N2_2O
Molecular Weight: 182.03 g/mol
Structure: The compound features a pyrazine ring with an amino group and a carbonyl moiety, which are critical for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is believed to inhibit specific enzymes involved in nucleic acid biosynthesis, which contributes to its antimicrobial properties. Additionally, it may modulate receptor activity, influencing cellular signaling pathways related to cancer proliferation.

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit significant antimicrobial effects. A study demonstrated that this compound showed promising results against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values are summarized in Table 1.

Microorganism MIC (µg/mL)
Mycobacterium tuberculosis50
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values are detailed in Table 2.

Cell Line IC50 (µM)
A549 (Lung Cancer)15.0
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)20.0

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the efficacy of various pyrazine derivatives against Mycobacterium tuberculosis. The results indicated that compounds similar to this compound exhibited notable bactericidal effects, with a focus on their mechanism involving inhibition of cell wall synthesis.

Case Study 2: Anticancer Properties

In an investigation reported by Frontiers in Chemistry, researchers assessed the cytotoxic effects of this compound on A549 and MCF-7 cells. The study revealed that treatment with the compound resulted in significant apoptosis induction, verified through flow cytometry and Western blot analysis showing increased levels of pro-apoptotic markers.

Q & A

Q. What are the primary synthetic routes for 2-amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between pyrazine derivatives and aminoacetone precursors, followed by hydrochlorination. Key steps include:

  • Acylation : Reacting pyrazine-2-carbonyl chloride with aminoacetone under anhydrous conditions.
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.
  • Catalysis : Triethylamine or other bases are used to neutralize HCl byproducts, improving yield .
    Optimization involves adjusting temperature (e.g., 0–5°C to prevent side reactions) and stoichiometric ratios. Post-synthesis purification via recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the pyrazine ring substitution pattern and the ethanone moiety. For example, the pyrazine proton signals appear as distinct doublets in the aromatic region (δ 8.5–9.0 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using a C18 column and acetonitrile/water mobile phase .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 173.05 for [C7_7H9_9N3_3O]+^+) and fragmentation patterns .

Q. What structural features influence its reactivity in medicinal chemistry applications?

The pyrazine ring’s electron-deficient nature enables nucleophilic substitution, while the ethanone group serves as a hydrogen-bond acceptor. The dihydrochloride salt enhances solubility in aqueous media, facilitating biological assays. Substituent positioning (e.g., pyrazin-2-yl vs. pyridin-3-yl) alters steric and electronic interactions with target proteins .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and hydrogen-bonding networks. For example:

  • Torsion angles : Confirm the planarity of the pyrazine-ethanone backbone.
  • Packing analysis : Reveals intermolecular interactions (e.g., Cl^-···H–N hydrogen bonds) that stabilize the crystal lattice .
    Visualization tools like ORTEP-III generate thermal ellipsoid plots to assess atomic displacement parameters, critical for validating structural models .

Q. What methodologies are employed to study its interaction with biological targets?

  • Receptor binding assays : Radiolabeled (e.g., 3^3H) versions of the compound quantify affinity for neurotransmitter receptors (e.g., serotonin 5-HT2A_{2A}) via competitive displacement experiments .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses in enzyme active sites, guided by pyrazine’s π-stacking and hydrogen-bonding potential .
  • In vitro cytotoxicity : MTT assays using cancer cell lines (e.g., MiaPaca-2) assess apoptosis induction via caspase-3/-7 activation .

Q. How can researchers address contradictions in reported biological activities?

Discrepancies (e.g., varying IC50_{50} values across studies) may arise from differences in:

  • Assay conditions : pH, ionic strength, or co-solvents (e.g., DMSO concentration).
  • Cell line variability : Genetic drift or culture medium composition.
    Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., SPR vs. fluorescence polarization) improve reproducibility .

Q. What role does this compound play in multi-step synthetic pathways for drug discovery?

It serves as a key intermediate in synthesizing histamine H3_3 receptor inverse agonists (e.g., SUVN-G3031). Steps include:

  • Functionalization : Alkylation of the amino group to introduce morpholine or piperidine moieties.
  • Deprotection : Acidic cleavage of tert-butoxycarbonyl (Boc) groups under HCl/dioxane .
    Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures intermediate purity before subsequent steps .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Pyrazine substitution : Introducing electron-withdrawing groups (e.g., Br, NO2_2) at the 5-position enhances receptor affinity .
  • Amino group modification : Replacing the primary amine with a hydrazine moiety (e.g., 1-(4-hydrazinylpiperidin-1-yl)ethan-1-one dihydrochloride) alters pharmacokinetic profiles .
    Comparative SAR tables (e.g., IC50_{50} vs. substituent electronegativity) identify pharmacophoric features .

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